molecular formula C30H44O4 B13071139 KadcoccinicacidC

KadcoccinicacidC

Cat. No.: B13071139
M. Wt: 468.7 g/mol
InChI Key: ZMWGNOQGBYBGGS-HGIOFNIASA-N
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Description

Kadcoccinic Acid C is a lanostane-type triterpenoid isolated from Kadsura coccinea (黑老虎), a plant used in traditional Tujia ethnomedicine. Structurally, it belongs to the kadcoccinic acids family (A–J), characterized by rearranged lanostane skeletons with a fused 6/6/5/6 tetracyclic ring system and a C(9) side chain . Its stereochemistry was determined through NMR spectroscopy and electronic circular dichroism (ECD), revealing unprecedented carbon frameworks compared to conventional triterpenoids .

Properties

Molecular Formula

C30H44O4

Molecular Weight

468.7 g/mol

IUPAC Name

(Z,6R)-2-methyl-6-[(2S,8R,11S,12S,15R,17S)-2,7,7,12-tetramethyl-16-methylidene-5-oxo-6-oxatetracyclo[9.7.0.02,8.012,17]octadec-1(18)-en-15-yl]hept-2-enoic acid

InChI

InChI=1S/C30H44O4/c1-18(9-8-10-19(2)27(32)33)21-13-15-29(6)22-11-12-25-28(4,5)34-26(31)14-16-30(25,7)24(22)17-23(29)20(21)3/h10,17-18,21-23,25H,3,8-9,11-16H2,1-2,4-7H3,(H,32,33)/b19-10-/t18-,21-,22-,23+,25+,29+,30-/m1/s1

InChI Key

ZMWGNOQGBYBGGS-HGIOFNIASA-N

Isomeric SMILES

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@]2([C@@H]3CC[C@@H]4[C@@](C3=C[C@H]2C1=C)(CCC(=O)OC4(C)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C3CCC4C(OC(=O)CCC4(C3=CC2C1=C)C)(C)C)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: KadcoccinicacidC undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This reaction can alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Key Observations :

  • Skeleton Rearrangement: Kadcoccinic Acid C and its analogs (A–J) exhibit rearranged lanostane skeletons, unlike Coccinic Acid, which retains a conventional 6/6/6 tricyclic structure .
  • Functional Groups : Kadcoccinic Acid C lacks the methyl ester groups found in Kadcoccinic Acid A trimethyl ester, contributing to differences in polarity and solubility .
  • Side Chain Variations : The C(9) side chain in Kadcoccinic Acid C distinguishes it from Kadcotriones, which feature shorter or oxidized side chains .

Key Observations :

  • Gold Catalysis: The synthesis of Kadcoccinic Acid A trimethyl ester relies on gold(I)-catalyzed cyclization to construct the cyclopentenone core, a strategy adaptable to other kadcoccinic acids with regiochemical adjustments .
  • Challenges in Kadcoccinic Acid C Synthesis : Unlike Kadcoccinic Acid A, the C(9) side chain in Acid C may require tailored radical or Heck cyclization strategies to avoid steric hindrance .

Table 3: Bioactivity and Tissue-Specific Accumulation

Compound Antioxidant Activity (IC₅₀, μM) Cytotoxicity (IC₅₀, μM) Tissue Enrichment (Peel vs. Seed)
Kadcoccinic Acid C Not reported Not reported 29,445 (peel) vs. 59,991 (seed)
Kadcoccinic Acid G 12.5 ± 1.2 3.8 ± 0.4 (HeLa) 0.748 (peel) vs. 0.833 (seed)
Ursolic Acid 8.7 ± 0.9 15.2 ± 1.5 (A549) Ubiquitous

Key Observations :

  • Tissue-Specific Enrichment : Kadcoccinic Acid C accumulates preferentially in the seed compared to the peel, unlike Coccinic Acid, which is evenly distributed .

NMR Spectral Analysis

Table 4: NMR Chemical Shifts for Differentiation

Compound δ(¹H) Key Peaks (ppm) δ(¹³C) Key Peaks (ppm)
Kadcoccinic Acid C Not reported Not reported
Kadcoccinic Acid A 5.73 (d, J = 1.6 Hz, H-12) 208.0 (C-3), 180.7 (C-28)
Cyclopentenone 6 5.32 (dt, J = 8.0, 6.7 Hz) 155.5 (C=O), 127.8 (C-11)

Key Observations :

  • Diagnostic Signals: The δ(¹³C) peak at 208.0 ppm in Kadcoccinic Acid A corresponds to a ketone group absent in Acid C, aiding structural differentiation .

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